

# Spectroscopic Data for 2-(4-Ethylphenyl)propan-2-amine: A Technical Overview

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## Compound of Interest

Compound Name: **2-(4-Ethylphenyl)propan-2-amine**

Cat. No.: **B2903524**

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Despite a comprehensive search for spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for **2-(4-Ethylphenyl)propan-2-amine**, no specific experimental spectra for this compound could be located in publicly available databases and scientific literature.

This in-depth technical guide was intended to provide a detailed analysis of the spectroscopic characteristics of **2-(4-Ethylphenyl)propan-2-amine** for researchers, scientists, and drug development professionals. However, the absence of primary spectral data prevents the creation of the core components of this guide, including quantitative data tables and detailed experimental protocols.

For related compounds, such as the analogous 2-(4-methylphenyl)propan-2-amine, some spectroscopic information is available, offering a predictive framework for the anticipated spectral features of the ethyl-substituted counterpart. It is important to emphasize that the following descriptions are based on general principles of spectroscopy and data from structurally similar molecules, and therefore, remain hypothetical until confirmed by experimental data for **2-(4-Ethylphenyl)propan-2-amine**.

## Predicted Spectroscopic Data

Based on the structure of **2-(4-Ethylphenyl)propan-2-amine**, the following spectral characteristics would be expected:

## **<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy**

The <sup>1</sup>H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule.

- Ethyl Group: A triplet for the methyl protons (-CH<sub>3</sub>) and a quartet for the methylene protons (-CH<sub>2</sub>-) of the ethyl group, showing their coupling relationship.
- Aromatic Protons: Two doublets in the aromatic region of the spectrum, characteristic of a 1,4-disubstituted benzene ring.
- Isopropyl Group: A singlet for the two equivalent methyl groups (-C(CH<sub>3</sub>)<sub>2</sub>) attached to the tertiary carbon.
- Amine Protons: A broad singlet for the amine (-NH<sub>2</sub>) protons. The chemical shift of this signal can be variable and may be affected by solvent and concentration.

## **<sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy**

The <sup>13</sup>C NMR spectrum would display a specific number of signals corresponding to the unique carbon environments in the molecule.

- Aliphatic Carbons: Separate signals for the methyl and methylene carbons of the ethyl group, and a signal for the two equivalent methyl carbons of the isopropyl group. A quaternary carbon signal for the carbon atom attached to the nitrogen and the phenyl ring would also be present.
- Aromatic Carbons: Four signals in the aromatic region, corresponding to the four different types of carbon atoms in the 1,4-disubstituted benzene ring (two substituted and two unsubstituted carbons).

## **IR (Infrared) Spectroscopy**

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present.

- N-H Stretch: A primary amine would typically show two bands in the region of 3300-3500  $\text{cm}^{-1}$ .
- C-H Stretch: Aromatic and aliphatic C-H stretching vibrations would be observed around 2850-3100  $\text{cm}^{-1}$ .
- C=C Stretch: Aromatic ring stretching vibrations would appear in the 1450-1600  $\text{cm}^{-1}$  region.
- C-N Stretch: The C-N stretching vibration would be expected in the 1000-1250  $\text{cm}^{-1}$  region.

## MS (Mass Spectrometry)

The mass spectrum would provide information about the molecular weight and fragmentation pattern of the molecule.

- Molecular Ion Peak ( $\text{M}^+$ ): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of **2-(4-Ethylphenyl)propan-2-amine** ( $\text{C}_{11}\text{H}_{17}\text{N}$ , MW = 163.26 g/mol ).
- Fragmentation Pattern: Common fragmentation pathways for this type of compound would include the loss of a methyl group ( $\text{M}-15$ ) and cleavage of the C-C bond adjacent to the nitrogen atom.

## Experimental Protocols

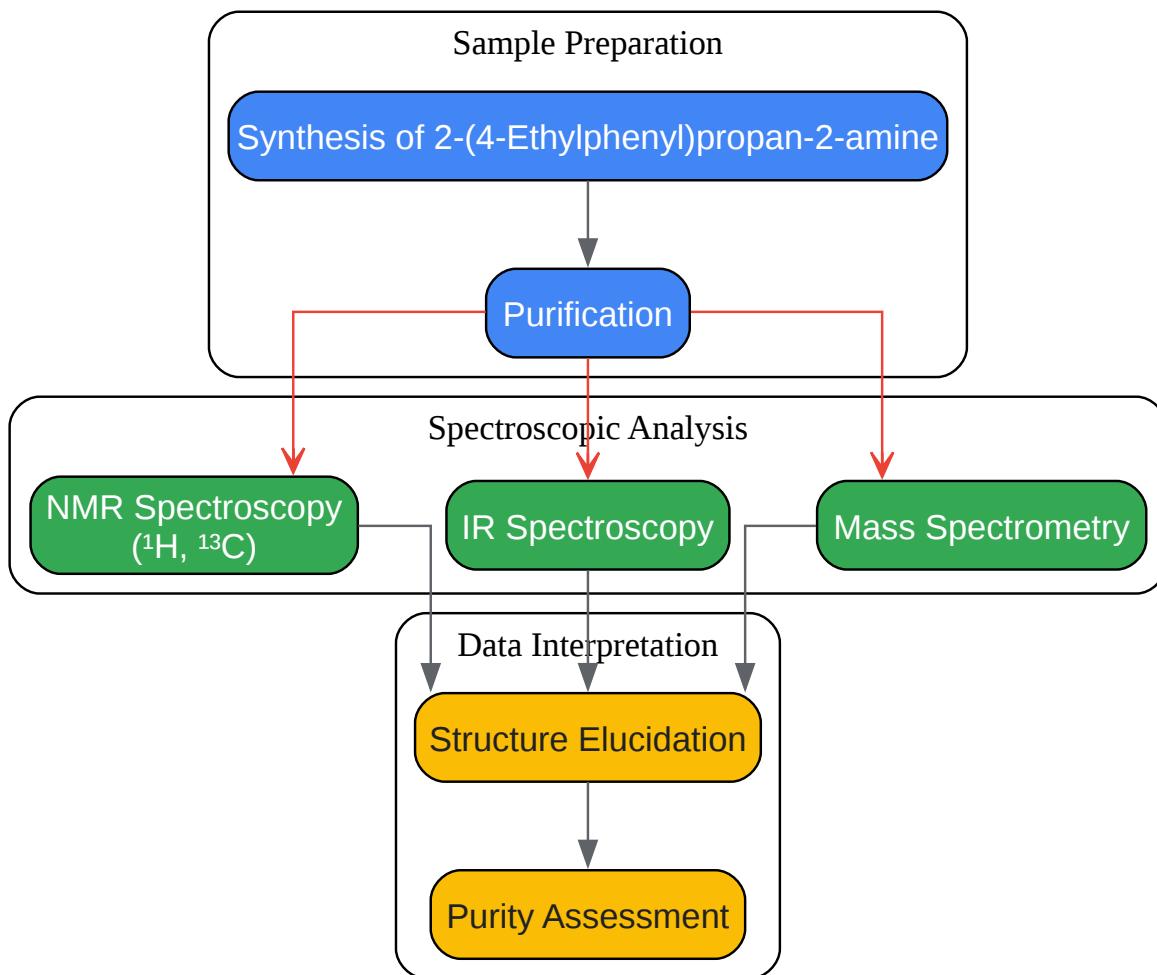
Detailed experimental protocols for acquiring NMR, IR, and MS data would typically include the following information:

- NMR Spectroscopy:
  - Instrument: Manufacturer and model of the NMR spectrometer (e.g., Bruker, Jeol) and its operating frequency (e.g., 400 MHz, 500 MHz).
  - Solvent: The deuterated solvent used to dissolve the sample (e.g., Chloroform-d, Dimethyl sulfoxide-d<sub>6</sub>).
  - Standard: The internal standard used for referencing the chemical shifts (e.g., Tetramethylsilane - TMS).

- Temperature: The temperature at which the spectrum was acquired.
- Data Processing: The software used for processing the raw data.
- IR Spectroscopy:
  - Instrument: Manufacturer and model of the FT-IR spectrometer (e.g., PerkinElmer, Thermo Fisher).
  - Sampling Technique: The method used to prepare the sample (e.g., KBr pellet, thin film, ATR - Attenuated Total Reflectance).
  - Spectral Range: The range of wavenumbers scanned (e.g., 4000-400  $\text{cm}^{-1}$ ).
  - Resolution: The spectral resolution of the instrument.
- Mass Spectrometry:
  - Instrument: Manufacturer and model of the mass spectrometer (e.g., Agilent, Waters) and the type of mass analyzer (e.g., Quadrupole, Time-of-Flight).
  - Ionization Method: The technique used to ionize the sample (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
  - Inlet System: How the sample was introduced into the instrument (e.g., direct infusion, gas chromatography - GC, liquid chromatography - LC).
  - Mass Range: The range of mass-to-charge ratios ( $m/z$ ) scanned.

## Visualization of Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of a compound like **2-(4-Ethylphenyl)propan-2-amine** can be visualized as follows:



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Caption: Logical workflow for the synthesis, spectroscopic analysis, and structural elucidation of **2-(4-Ethylphenyl)propan-2-amine**.

In conclusion, while a predictive analysis of the spectroscopic data for **2-(4-Ethylphenyl)propan-2-amine** can be made based on its chemical structure and data from similar compounds, the absence of experimentally obtained spectra prevents a definitive and quantitative technical guide. Further research involving the synthesis and subsequent spectroscopic characterization of this compound is necessary to provide the detailed information required by the scientific community.

- To cite this document: BenchChem. [Spectroscopic Data for 2-(4-Ethylphenyl)propan-2-amine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2903524#2-4-ethylphenyl-propan-2-amine-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b2903524#2-4-ethylphenyl-propan-2-amine-spectroscopic-data-nmr-ir-ms)

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